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Compound of Interest

Compound Name:
Ethyl 2-chloro-2-

fluorocyclopropanecarboxylate

Cat. No.: B172421 Get Quote

Spectral Analysis of Ethyl 2-chloro-2-
fluorocyclopropanecarboxylate: A Comparative
Guide
For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative spectral analysis of Ethyl 2-chloro-2-
fluorocyclopropanecarboxylate. Due to the limited availability of direct experimental spectral

data for this specific compound in publicly accessible databases, this document offers a

detailed comparison with a structurally related, well-characterized alternative: Ethyl

cyclopropanecarboxylate. The analysis is supported by established principles of spectroscopy

and experimental data from analogous compounds to predict the spectral characteristics of the

target molecule.

Comparative Spectral Data
The following tables summarize the expected and experimentally determined spectral data for

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate and the reference compound, Ethyl

cyclopropanecarboxylate. The predicted values for the target compound are derived from the

baseline data of the reference compound, with adjustments based on the known effects of

chloro and fluoro substituents on cyclopropyl rings.
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Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Compound
Proton

Assignment

Predicted/Exper

imental

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Ethyl 2-chloro-2-

fluorocyclopropa

necarboxylate

-CH-COOEt ~2.0-2.5 m -

-CH₂-

(cyclopropyl)
~1.5-2.0 m -

-O-CH₂-CH₃ ~4.1-4.3 q ~7.1

-O-CH₂-CH₃ ~1.2-1.4 t ~7.1

Ethyl

cyclopropanecar

boxylate[1]

-CH-COOEt 1.596 m -

-CH₂-

(cyclopropyl)
0.845, 0.958 m -

-O-CH₂-CH₃ 4.130 q 7.1

-O-CH₂-CH₃ 1.263 t 7.1

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
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Compound Carbon Assignment
Predicted/Experimental

Chemical Shift (δ, ppm)

Ethyl 2-chloro-2-

fluorocyclopropanecarboxylate
C=O ~170-172

C-Cl,F ~80-90 (doublet due to ¹JCF)

-CH-COOEt ~25-35

-CH₂- (cyclopropyl) ~15-25

-O-CH₂-CH₃ ~60-62

-O-CH₂-CH₃ ~14

Ethyl

cyclopropanecarboxylate[2]
C=O 174.4

-CH-COOEt 15.6

-CH₂- (cyclopropyl) 9.1

-O-CH₂-CH₃ 60.2

-O-CH₂-CH₃ 14.3

Table 3: Comparative Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
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Compound Functional Group
Predicted/Experimental

Wavenumber (cm⁻¹)

Ethyl 2-chloro-2-

fluorocyclopropanecarboxylate
C=O (ester) ~1730-1740

C-O (ester) ~1170-1250

C-F ~1000-1100

C-Cl ~700-800

C-H (cyclopropyl) ~3000-3100

Ethyl

cyclopropanecarboxylate[3]
C=O (ester) 1727

C-O (ester) 1181

C-H (cyclopropyl) 3010

Table 4: Comparative Mass Spectrometry (MS) Data (Predicted vs. Experimental)

Compound
Predicted/Experimental

Molecular Ion (M⁺)

Key Fragmentation Peaks

(m/z)

Ethyl 2-chloro-2-

fluorocyclopropanecarboxylate

166.02 (for ³⁵Cl), 168.02 (for

³⁷Cl)

Loss of -OCH₂CH₃ (m/z 121,

123), Loss of -COOCH₂CH₃

(m/z 93, 95)

Ethyl

cyclopropanecarboxylate[4]
114.07

85 (M⁺ - C₂H₅), 69 (M⁺ -

OCH₂CH₃)

Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility

and accurate comparison. While specific protocols for Ethyl 2-chloro-2-
fluorocyclopropanecarboxylate are not available, the following are generalized standard

operating procedures for the techniques discussed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS at 0.00 ppm).

Infrared (IR) Spectroscopy:

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR

crystal.
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Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background scan prior to the sample scan. The resulting

spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS):

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled

with a Gas Chromatography (GC) system for sample introduction.

GC-MS Parameters (for sample introduction):

Column: A suitable capillary column (e.g., HP-5ms).

Injector Temperature: 250°C.

Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g.,

280°C).

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230°C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.

Visualizations
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The following diagrams illustrate the logical workflow for spectral characterization and the

predicted ¹H NMR spectrum of the target compound.

Compound Synthesis & Purification

Spectral Analysis

Structure Elucidation & Comparison

Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Purification (e.g., Distillation, Chromatography)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

IR Spectroscopy

Mass Spectrometry

Data Processing & Peak Assignment Comparison with Analogs
(e.g., Ethyl cyclopropanecarboxylate) Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectral characterization of a novel compound.
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Predicted ¹H NMR Spectrum of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

Structure
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Caption: Predicted ¹H NMR chemical shift regions for the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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